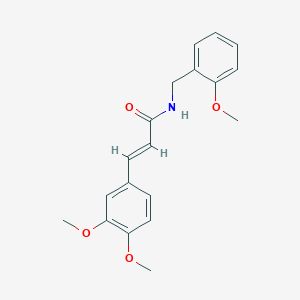![molecular formula C20H22N4OS B11011198 2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11011198.png)
2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one: . It exists in three anhydrous polymorphic forms and has numerous solvates, including four hydrates.
Preparation Methods
Synthetic Routes:: Olanzapine can be synthesized through a three-step protocol. The specific synthetic route involves the following steps:
Benzylpiperazine Derivative Formation: Start with the synthesis of a benzylpiperazine derivative.
Thiophene Substitution: Introduce the thiophene group at a specific position on the benzylpiperazine ring.
Pyridazinone Formation: Finally, form the pyridazinone ring by cyclization.
Reaction Conditions:: The reaction conditions for each step may involve various reagents, solvents, and catalysts. Detailed experimental methods are available in the literature .
Industrial Production:: Olanzapine is produced industrially using optimized processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:: Olanzapine can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of specific moieties.
Substitution: Substitution reactions at different positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products:: The major products formed during these reactions include different derivatives of Olanzapine, each with distinct properties.
Scientific Research Applications
Olanzapine finds applications in various fields:
Psychiatry: Treatment of schizophrenia, bipolar disorder, and related conditions.
Neuroscience: Study of neurotransmitter systems and receptor interactions.
Chemistry: As a model compound for drug design and optimization.
Industry: Used in pharmaceutical formulations.
Mechanism of Action
The exact mechanism by which Olanzapine exerts its effects involves interactions with specific molecular targets, including neurotransmitter receptors (e.g., dopamine and serotonin receptors). These interactions modulate signaling pathways in the brain, contributing to its therapeutic effects.
Comparison with Similar Compounds
Olanzapine stands out due to its unique structure and pharmacological profile. other related compounds, such as clozapine and quetiapine , share some similarities in their mechanisms of action and clinical applications.
Properties
Molecular Formula |
C20H22N4OS |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C20H22N4OS/c25-20-9-8-18(19-7-4-14-26-19)21-24(20)16-23-12-10-22(11-13-23)15-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2 |
InChI Key |
KBKPHWHWHYOMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11011124.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11011128.png)
![N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11011131.png)
![8-fluoro-4-hydroxy-N-(3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide](/img/structure/B11011142.png)
![2-{[N-(phenylcarbonyl)-beta-alanyl]amino}benzamide](/img/structure/B11011144.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11011147.png)

![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-isoleucine](/img/structure/B11011165.png)



![1-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11011183.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone](/img/structure/B11011197.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B11011204.png)
